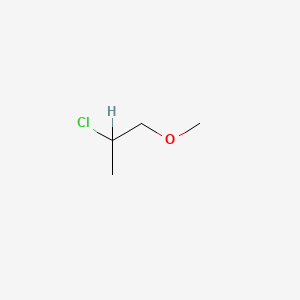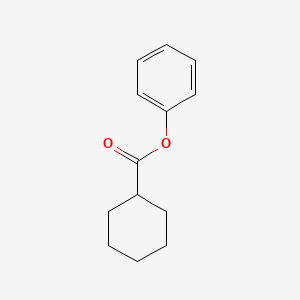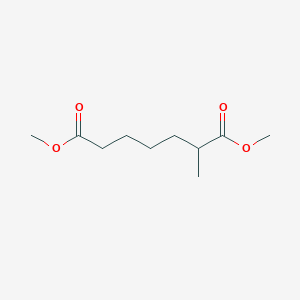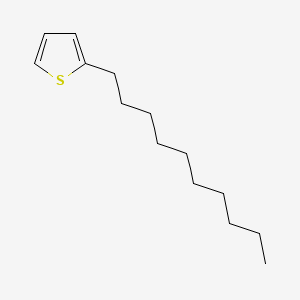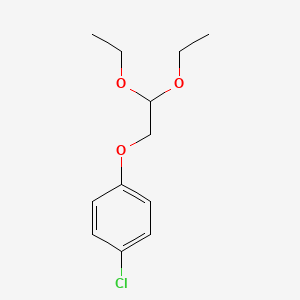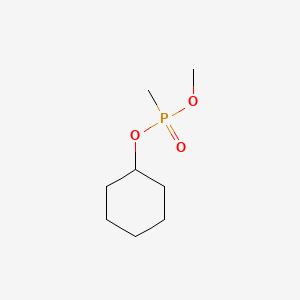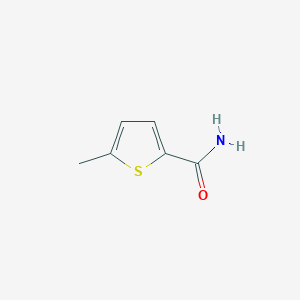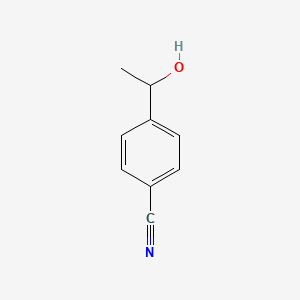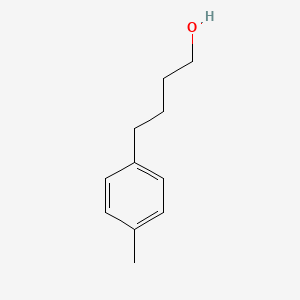
4-(4-Methylphenyl)butanol
Descripción general
Descripción
4-(4-Methylphenyl)butanol, also known as MPB, is a colorless liquid with a floral odor. It is a chiral molecule, which means that it exists in two mirror-image forms. MPB has gained significant attention in the scientific community due to its unique properties and potential applications. In
Mecanismo De Acción
The mechanism of action of 4-(4-Methylphenyl)butanol is not fully understood. However, studies have shown that 4-(4-Methylphenyl)butanol interacts with GABA receptors in the brain, which are involved in the regulation of anxiety and sleep. 4-(4-Methylphenyl)butanol has been shown to enhance the activity of GABA receptors, leading to anxiolytic and sedative effects.
Biochemical and Physiological Effects
4-(4-Methylphenyl)butanol has been shown to have several biochemical and physiological effects. Studies have shown that 4-(4-Methylphenyl)butanol has anxiolytic and sedative effects, which are mediated through its interaction with GABA receptors in the brain. 4-(4-Methylphenyl)butanol has also been shown to exhibit antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-Methylphenyl)butanol has several advantages and limitations for lab experiments. One of the advantages is that it is a chiral molecule, which makes it a useful tool for studying chiral chemistry. 4-(4-Methylphenyl)butanol is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one of the limitations of 4-(4-Methylphenyl)butanol is that it has a short half-life in the body, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for research on 4-(4-Methylphenyl)butanol. One direction is to further explore its potential use as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. Another direction is to investigate its potential use as an antimicrobial and antifungal agent. Additionally, further studies are needed to fully understand the mechanism of action of 4-(4-Methylphenyl)butanol and its potential use in the treatment of anxiety and oxidative stress-related diseases.
Conclusion
In conclusion, 4-(4-Methylphenyl)butanol is a chiral molecule with unique properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential applications of 4-(4-Methylphenyl)butanol and to understand its mechanism of action.
Aplicaciones Científicas De Investigación
4-(4-Methylphenyl)butanol has been extensively studied for its potential applications in various fields. In the perfume industry, 4-(4-Methylphenyl)butanol is used as a fragrance ingredient due to its floral odor. 4-(4-Methylphenyl)butanol has also been studied for its potential use as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. Furthermore, 4-(4-Methylphenyl)butanol has been shown to exhibit antimicrobial and antifungal properties, making it a potential candidate for use in the development of new antibiotics.
Propiedades
IUPAC Name |
4-(4-methylphenyl)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-10-5-7-11(8-6-10)4-2-3-9-12/h5-8,12H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQMCEBEBSCGLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70872034 | |
| Record name | 4-(4-Methylphenyl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70872034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51918-83-3, 53392-07-7 | |
| Record name | 4-(p-Tolyl)butanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051918833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Methylphenyl)butanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053392077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-METHYLPHENYL)BUTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EFW9F0C3U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(Dimethylamino)sulfonyl]amino}benzoic acid](/img/structure/B1607278.png)
![N-(3-{[5-Bromo-2-({3-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}amino)pyrimidin-4-YL]amino}propyl)-2,2-dimethylmalonamide](/img/structure/B1607279.png)
![Ethyl 6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-E]indole-8-carboxylate](/img/structure/B1607280.png)

![2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B1607284.png)
